molecular formula C34H21N6Na3O11S2 B1607268 C.I. Direct Orange 102 CAS No. 6598-63-6

C.I. Direct Orange 102

Cat. No. B1607268
CAS RN: 6598-63-6
M. Wt: 822.7 g/mol
InChI Key: UJHQBTPRMLQDRG-UHFFFAOYSA-K
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Description

C.I. Direct Orange 102 is a dye that can be used in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has been shown to have antiviral activity against a number of viruses, including human pathogens .


Molecular Structure Analysis

The molecular formula of C.I. Direct Orange 102 is C34H21N6Na3O11S2. Its molecular weight is 822.7 g/mol.


Chemical Reactions Analysis

C.I. Direct Orange 102 has been shown to have antiviral activity against a number of viruses . It binds to viral RNA polymerase and prevents transcription of viral RNA into DNA by binding to the enzyme’s active site and blocking access to the DNA template strand .


Physical And Chemical Properties Analysis

C.I. Direct Orange 102 is an orange powder . Its molecular formula is C34H21N6Na3O11S2 and its molecular weight is 822.7 g/mol.

Scientific Research Applications

Application in Virology

  • Field : Virology .
  • Summary : C.I. Direct Orange 102 is used in the diagnosis of viral infections, such as hepatitis and herpes zoster . It has been shown to have antiviral activity against a number of viruses, including human pathogens .
  • Methods : The dye binds to viral RNA polymerase and prevents transcription of viral RNA into DNA by binding to the enzyme’s active site and blocking access to the DNA template strand .
  • Results : This method has shown effectiveness in inhibiting the replication of several viruses, contributing to the diagnosis and study of viral infections .

Application in Textile Industry

  • Field : Textile Industry .
  • Summary : C.I. Direct Orange 102 is used as a dyeing agent for cellulose fibers .
  • Methods : The dye is applied to the cellulose fibers during the dyeing process. The specific methods and parameters can vary depending on the type of textile and the desired color intensity .
  • Results : The dye provides a red light orange color to the textiles. It is noted for its good levelness .

Application in Environmental Science

  • Field : Environmental Science .
  • Summary : Studies have been conducted on the adsorption isotherm and kinetics of Direct Orange 102 dyes on activated carbon .
  • Methods : The dye is applied to activated carbon in a batch adsorption system to study its adsorption behavior .
  • Results : These studies help in understanding the dye’s behavior in environmental systems and its potential impacts .

Application in Fluorescent Dye

  • Field : Fluorescent Dye .
  • Summary : C.I. Direct Orange 102 is used as a fluorescent dye .
  • Methods : The dye is applied to the material of interest and then observed under a fluorescence microscope or other fluorescence detection equipment .
  • Results : The dye can help visualize certain structures or substances, providing valuable information for scientific research .

Application in Paper Shading

  • Field : Paper Industry .
  • Summary : C.I. Direct Orange 102 is used for paper shading .
  • Methods : The dye is mixed with the paper pulp during the papermaking process to give the paper a certain color .
  • Results : The dye provides a red light orange color to the paper, enhancing its aesthetic appeal .

Application in Non-Aqueous Media

  • Field : Dyeing in Non-Aqueous Media .
  • Summary : C.I. Direct Orange 102 has been studied for its adsorption behavior on cotton in non-aqueous media .
  • Methods : The dye is applied to cotton fabrics in a non-aqueous medium, and its adsorption behavior is studied .
  • Results : This research provides valuable insights into the dyeing process in non-aqueous media .

Safety And Hazards

C.I. Direct Orange 102 is harmful if swallowed and may cause stomach discomfort and respiratory irritation . It may cause irritation to eyes and skin in sensitive individuals . There are potential risks of irreversible effects .

properties

IUPAC Name

trisodium;4-[[1-hydroxy-6-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H24N6O11S2.3Na/c41-31-25-12-10-23(14-19(25)16-27(52(46,47)48)29(31)39-37-21-4-2-1-3-5-21)35-34(45)36-24-11-13-26-20(15-24)17-28(53(49,50)51)30(32(26)42)40-38-22-8-6-18(7-9-22)33(43)44;;;/h1-17,41-42H,(H,43,44)(H2,35,36,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGZHJENSOMLV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H21N6Na3O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

822.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Direct Orange 102

CAS RN

83221-74-3
Record name p-((1-Hydroxy-6-((((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)benzoic acid, sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083221743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-[[1-hydroxy-6-[[[[5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl]amino]carbonyl]amino]-3-sulpho-2-naphthyl]azo]benzoic acid, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.072.936
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Groves, CS Palenik, S Palenik - Forensic science international, 2016 - Elsevier
The characterization and identification of dyes in fibers can be used to provide investigative leads and strengthen associations between known and questioned items of evidence. The …
Number of citations: 18 www.sciencedirect.com
WS Perkins, JF Judkins Jr… - Textile Chemist & …, 1980 - search.ebscohost.com
Direct, reactive, acid and disperse dyes decolorized when chlorine or ozone was injected into a solution of the dye. The reactive and acid dyes reacted very readily, and solutions of the …
Number of citations: 51 search.ebscohost.com
BJ Brüschweiler, S Küng, D Bürgi, L Muralt… - Regulatory Toxicology …, 2014 - Elsevier
Azo dyes in textiles may release aromatic amines after enzymatic cleavage by skin bacteria or after dermal absorption and metabolism in the human body. From the 896 azo dyes with …
Number of citations: 103 www.sciencedirect.com
CG Puebla - Optically Based Methods for Process Analysis, 1992 - spiedigitallibrary.org
… For this reason a monitoring system has been installed for the standardization of liquid paper dyes CI Direct Blue 281, CI Direct Orange 102 and cI Direct Red 254 used in the paper …
Number of citations: 3 www.spiedigitallibrary.org
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com
AA Neidert - 1994 - search.proquest.com
… the azo link of CI Acid Red 114 and CI Direct Orange 102 in the infrared spectra at 1650 cm-… but results from a mass spectra of CI Direct Orange 102 indicated the existence of a species …
Number of citations: 0 search.proquest.com
T Pylkkö - 1996 - helda.helsinki.fi
Kemikaalien käytön ja päästöjen selvittäminen on tarpeellista ja hyödyllistä luonnollisesti jo yleisestä ympäristönsuojelullisesta näkökulmasta. Yleisesti on todettu tarpeelliseksi selvittää …
Number of citations: 3 helda.helsinki.fi

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